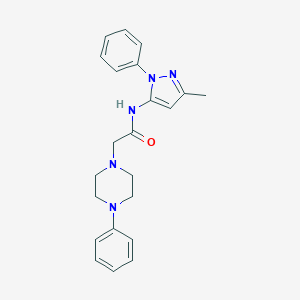![molecular formula C27H22N6O3 B292835 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B292835.png)
2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification. 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide activates Nrf2 by covalently modifying Keap1, a negative regulator of Nrf2, leading to the stabilization and translocation of Nrf2 to the nucleus. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to their upregulation.
Biochemical and physiological effects:
2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases. Another advantage is its stability and solubility, which makes it easy to handle in lab experiments. However, one limitation of using 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide is its relatively high cost compared to other compounds. In addition, 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide can be toxic at high concentrations, which requires careful dosing in lab experiments.
Orientations Futures
There are several future directions for the study of 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide. One direction is the development of more potent and selective Nrf2 activators based on the structure of 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide. Another direction is the study of the effects of 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide in animal models of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Furthermore, the combination of 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide with other drugs or therapies could be explored for potential synergistic effects. Finally, the development of 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide analogs with improved pharmacokinetic properties could lead to the development of more effective drugs for the treatment of various diseases.
Méthodes De Synthèse
2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with N-(4-methylphenyl)hydrazinecarboxamide in the presence of acetic anhydride and a catalytic amount of pyridine. The resulting product is then purified by column chromatography to obtain 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide with high purity and yield.
Applications De Recherche Scientifique
2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide has also been shown to possess anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C27H22N6O3 |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
1-[[2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)acetyl]amino]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C27H22N6O3/c1-18-12-14-21(15-13-18)29-27(36)31-30-23(34)17-33-26(35)22(16-28)24(19-8-4-2-5-9-19)25(32-33)20-10-6-3-7-11-20/h2-15H,17H2,1H3,(H,30,34)(H2,29,31,36) |
Clé InChI |
DQGNGNICUPBOQI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)CN2C(=O)C(=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)NNC(=O)CN2C(=O)C(=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292752.png)
![N,N-dibenzyl-N-[3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]amine](/img/structure/B292753.png)
![3-(4-chlorobenzyl)-7-ethoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292755.png)
![13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B292758.png)
![7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B292760.png)
![ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B292763.png)

![12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292766.png)

![4-(2-Furyl)-2-[2-oxo-2-(2-thienyl)ethoxy]-6-(2-thienyl)nicotinonitrile](/img/structure/B292774.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B292775.png)
![2-benzylsulfanyl-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292776.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-(2-oxopropylsulfanyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292777.png)
![8,8-dimethyl-5-(4-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292778.png)